molecular formula C7H9BrN2S B1371744 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole CAS No. 1017781-56-4

4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole

Cat. No.: B1371744
CAS No.: 1017781-56-4
M. Wt: 233.13 g/mol
InChI Key: ORTSNWTXFACJGK-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole is a heterocyclic compound with the molecular formula C7H9BrN2S. It features a thiazole ring substituted with a bromine atom at the 4-position and a pyrrolidine ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole typically involves the reaction of 2-bromo-1,3-thiazole with pyrrolidine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dichloromethane. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 4-amino-2-(pyrrolidin-1-YL)thiazole derivative .

Scientific Research Applications

4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. Additionally, the pyrrolidine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

    2-(Pyrrolidin-1-YL)thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-Chloro-2-(pyrrolidin-1-YL)thiazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.

    2-(Pyrrolidin-1-YL)-1,3-thiazole: Another derivative with different substitution patterns.

Uniqueness: 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole is unique due to the presence of both the bromine atom and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activities. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .

Properties

IUPAC Name

4-bromo-2-pyrrolidin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTSNWTXFACJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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